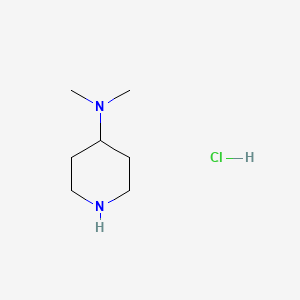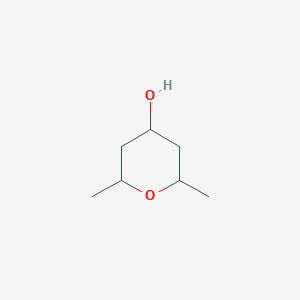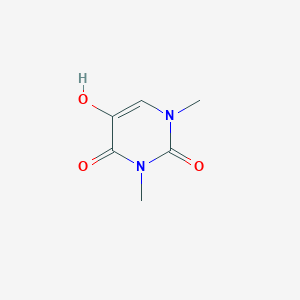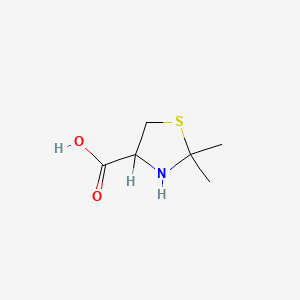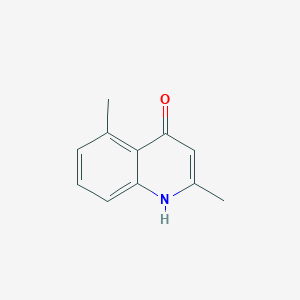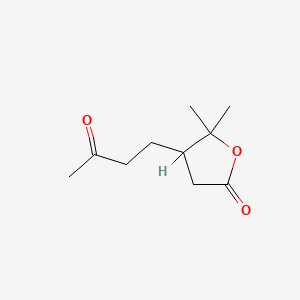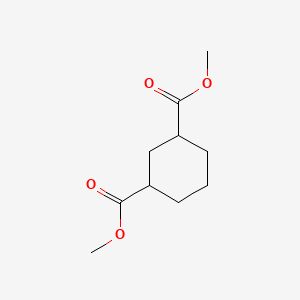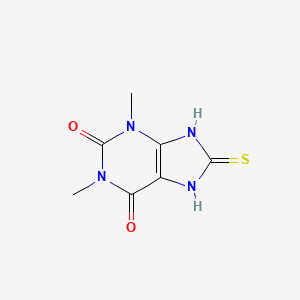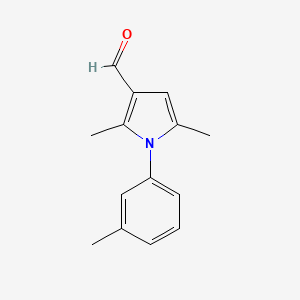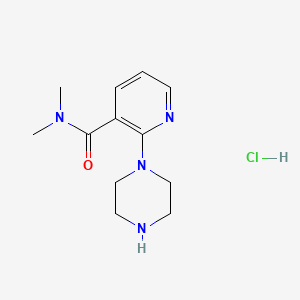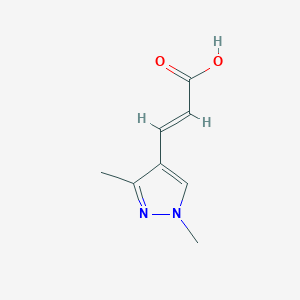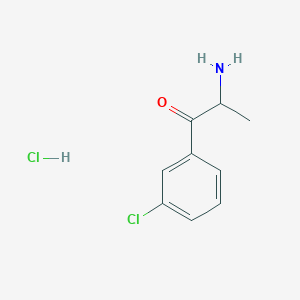
2-Amino-1-(3-chlorophenyl)-1-propanone Hydrochloride
説明
2-Amino-1-(3-chlorophenyl)-1-propanone Hydrochloride (2-ACP-HCl) is an organic compound that is widely used in the field of synthetic organic chemistry. It is a versatile building block for the synthesis of a broad range of compounds, including heterocyclic compounds, pharmaceuticals, and agrochemicals. It can be used as a starting material for the synthesis of various derivatives, and it has multiple applications in the laboratory.
科学的研究の応用
Polymorphic Forms and Structural Analysis
The research by Maccaroni et al. (2012) details the structural and energetic aspects of bupropion hydrochloride, which is chemically similar to 2-Amino-1-(3-chlorophenyl)-1-propanone hydrochloride. They discovered a solid-solid conversion to a new polymorphic form, highlighting its different molecular conformer in the solid state. This form was characterized using X-ray powder diffraction methods and thermoanalytical analyses, contributing to our understanding of the stability of such compounds (Maccaroni et al., 2012).
Enolization Studies
Warren et al. (1971) utilized NMR spectroscopy to study the enolization of 1-p-chlorophenyl-1-hydroxy-2-propanone, a compound structurally related to 2-Amino-1-(3-chlorophenyl)-1-propanone hydrochloride. Their findings on equilibrium mixtures and the identification of reaction products contribute to the knowledge of chemical behavior and stability of related compounds (Warren et al., 1971).
Potential Antidepressant Agents
Clark et al. (1979) explored analogues of a compound with potent reserpine-prevention activity, including 1-(3-chlorophenyl)-3-(dimethylamino)-1-phenyl-2-propanol hydrochloride, for potential antidepressant properties. This research highlights the therapeutic potential of structurally related compounds (Clark et al., 1979).
Spectroscopic and Crystallographic Characterization
Kuś et al. (2016) conducted a comprehensive chemical characterization of cathinone derivatives, including N-ethyl-2-amino-1-(4-chlorophenyl)-propan-1-one hydrochloride, which is structurally similar to 2-Amino-1-(3-chlorophenyl)-1-propanone hydrochloride. Their work included NMR, infrared spectroscopy, and X-ray crystallography, providing insights into the identification and purity of such compounds (Kuś et al., 2016).
Synthesis and Cytotoxic Potential
Mete et al. (2007) synthesized 1-Aryl-3-phenethylamino-1-propanone hydrochlorides, evaluating their potential as cytotoxic agents. This research showcases the potential biomedical applications of compounds structurally related to 2-Amino-1-(3-chlorophenyl)-1-propanone hydrochloride (Mete et al., 2007).
Novel Phenolic Compounds Synthesis
Roman (2017) developed a collection of 1-aryl-3-arylamino-1-propanones with a phenolic structure, indicating the versatility in synthesizing related compounds and their potential applications (Roman, 2017).
特性
IUPAC Name |
2-amino-1-(3-chlorophenyl)propan-1-one;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO.ClH/c1-6(11)9(12)7-3-2-4-8(10)5-7;/h2-6H,11H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQIVLNGPBZXFPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC(=CC=C1)Cl)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-1-(3-chlorophenyl)-1-propanone Hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



